Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol

Polymer Synthesis Controlled Radical Polymerization Material Science

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS: 15100-35-3), also known as 1-hydroxymethylbenzocyclobutene (1-HMBCB), is a bicyclic organic compound comprising a benzocyclobutene (BCB) core fused with a hydroxymethyl (-CH₂OH) functional group, with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol. This compound serves as a versatile monomer and building block in materials science, distinguished by the reactivity of the strained four-membered cyclobutene ring, which undergoes thermally induced ring-opening at elevated temperatures (>200 °C) to generate highly reactive o-xylylene intermediates for crosslinking.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 15100-35-3
Cat. No. B089209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
CAS15100-35-3
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C2CO
InChIInChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2
InChIKeyDZZACTIXQITJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS 15100-35-3) Technical Overview: A Benzocyclobutene Derivative for Advanced Polymer and Electronic Material Sourcing


Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS: 15100-35-3), also known as 1-hydroxymethylbenzocyclobutene (1-HMBCB), is a bicyclic organic compound comprising a benzocyclobutene (BCB) core fused with a hydroxymethyl (-CH₂OH) functional group, with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol [1]. This compound serves as a versatile monomer and building block in materials science, distinguished by the reactivity of the strained four-membered cyclobutene ring, which undergoes thermally induced ring-opening at elevated temperatures (>200 °C) to generate highly reactive o-xylylene intermediates for crosslinking . Its predicted physicochemical properties include a density of 1.124 g/cm³, a boiling point of 249.4 °C at 760 mmHg, and a predicted pKa of 14.77±0.10 .

Sourcing Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS 15100-35-3): Why Interchanging Benzocyclobutene Derivatives Undermines Application Performance


Generic substitution among benzocyclobutene (BCB) derivatives is scientifically invalid due to the profound influence of substituent position and identity on critical material properties, including crosslinking temperature, dielectric constant, and thermal stability. Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol is specifically the 1-substituted (hydroxymethyl) isomer, which offers a distinct reactivity profile compared to other BCB derivatives [1]. For instance, the dielectric constants of BCB-based polymers can range significantly from 2.3 to 3.07, with specific values for organosilicon and fluorine-containing derivatives falling to 2.3–2.38, demonstrating that small structural changes can drastically alter key performance metrics for applications in microelectronics [2]. The evidence presented below quantifies these differences, establishing that this specific compound cannot be arbitrarily replaced by a closely related analog without risking performance failures in targeted applications.

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS 15100-35-3): Quantified Differentiation Evidence for Informed Procurement Decisions


Positional Isomerism: 1-Substituted vs. 4-Substituted Benzocyclobutene Reactivity and Application Divergence

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol is the 1-substituted isomer of hydroxymethylbenzocyclobutene. Research on BCB-containing methacrylates shows that 1-substituted benzocyclobutene alcohols can be synthesized via hydrolysis or reduction of 1-substituted BCB precursors, which are generated through [2+2] cycloaddition of benzyne with vinyl-substituted chemicals [1]. This synthetic pathway yields a narrow polydispersity index (PDI) of 1.55-1.60 when copolymerized with methyl methacrylate (5:1 ratio) via Atom Transfer Radical Polymerization (ATRP), indicating high control over molecular weight distribution [1]. This controlled polymerization behavior is crucial for applications requiring precise polymer architectures, such as in advanced lithography and nanoimprint materials, and contrasts with the reactivity profile of 4-substituted isomers, which may follow different synthetic routes and exhibit different polymerization kinetics [1].

Polymer Synthesis Controlled Radical Polymerization Material Science

Polymer Dielectric Property Tuning: BCB Core vs. Fluorinated/Organosilicon Derivatives

Benzocyclobutene (BCB)-based polymers are renowned for their low dielectric constants, a critical property for high-frequency electronic packaging. A comprehensive review has established that the dielectric constant (k) for most BCB-based polymeric materials falls within the range of 2.3 to 3.07 [1]. This value can be further reduced to 2.3–2.38 through the incorporation of fluorine or organosilicon fragments [1]. More recent research on tri-armed BCB-based resins has achieved ultralow dielectric constants as low as 1.83 at 1 kHz, with a dielectric loss below 0.0015 and a coefficient of thermal expansion (CTE) matched to copper (16 ppm/°C) [2]. Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol, with its hydroxymethyl functional group, serves as a versatile platform for incorporating BCB units into various polymer backbones, allowing for precise tuning of dielectric properties for specific applications, unlike non-BCB or alternative BCB derivatives with different functional handles.

Microelectronics Dielectric Materials Polymer Chemistry

Thermal Stability and Crosslinking Behavior: BCB vs. Alternative Thermosets

The thermal ring-opening of the benzocyclobutene moiety in Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol is the basis for its use in high-temperature crosslinking applications. Studies on BCB-functionalized polymers, such as poly(ethylene terephthalate)-co-XTA copolymers, demonstrate that crosslinking of BCB groups occurs at approximately 350 °C, situated between the melting temperature (~250 °C) and the degradation temperature (~400 °C) [1]. This unique thermal behavior allows for melt processing of the polymer into desired shapes before the onset of crosslinking, a significant advantage over many other thermosetting systems. The resulting crosslinked BCB-siloxane resins exhibit outstanding thermal stability, with an initial decomposition temperature as high as 429 °C, surpassing many other BCB-based resins [2]. In comparison, common photosensitive polyimides (PSPIs) used in advanced packaging often require high curing temperatures (250-300°C) but may lack the precise processing window and the resulting combination of low dielectric constant and high thermal stability offered by BCB systems .

High-Performance Composites Thermosetting Polymers Aerospace Materials

Enhanced Yields in Hydroxyalkylbenzocyclobutene Synthesis

A patented process for preparing hydroxyalkylbenzocyclobutenes, including 1-hydroxymethylbenzocyclobutene, demonstrates significant improvements in synthetic efficiency compared to earlier methods. The patent describes a two-step process achieving an overall yield of approximately 85% from a bromobenzocyclobutene precursor and about 65% from a benzocyclobutene precursor [1]. This represents a substantial advancement over a previously disclosed cyclization process by Vollhardt et al. (J. Am. Chem. Soc., 1974), which yielded only 14% of the desired 4-hydroxymethylbenzocyclobutene product [1]. While this data is for a related isomer, it underscores the importance of optimized synthetic routes for achieving economically viable quantities of these specialized monomers, directly impacting procurement cost and availability for large-scale research or industrial use.

Synthetic Methodology Process Chemistry Polymer Precursors

Functional Group Differentiation: Hydroxymethyl vs. Bromo or Unsubstituted BCB

The presence of the hydroxymethyl (-CH₂OH) group in Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol provides a critical synthetic handle for further derivatization, distinguishing it from unsubstituted BCB or other BCB derivatives like 1-bromobenzocyclobutene (1-BrBCB, CAS 21120-91-2). The -CH₂OH group enables a wide range of subsequent reactions, including esterification with methacryloyl chloride to create BCB-containing methacrylate monomers for controlled radical polymerizations [1]. This functional group also allows for attachment to polymer backbones, surfaces, or other functional molecules, effectively incorporating the latent reactivity of the BCB unit into larger systems for applications in thermocurable materials, composites, and microelectronics . In contrast, 1-bromobenzocyclobutene offers different reactivity (e.g., Grignard reactions), but the alcohol provides a more direct route to many polymerizable monomers and avoids the use of halogenated precursors, which may be desirable for certain applications .

Organic Synthesis Monomer Functionalization Polymer Chemistry

Enhanced Flame Retardancy in Copolymers via BCB Crosslinking

Incorporating benzocyclobutene (BCB) functional groups into polymer backbones, as demonstrated with poly(ethylene terephthalate)-co-XTA copolymers, significantly enhances flame retardancy. Limiting Oxygen Index (LOI) measurements revealed that PET-co-XTA copolymers required an oxygen concentration of approximately 32% to sustain a stable flame, compared to only 18% for unmodified PET [1]. This 14-percentage-point increase in LOI is a substantial improvement in fire safety performance. Furthermore, while unmodified PET melted and dripped during combustion, the BCB-containing copolymers formed a stable char, effectively inhibiting flame propagation [1]. Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol, as a versatile BCB monomer, can be integrated into various polymer systems to impart this critical flame-retardant property, offering a distinct advantage over non-BCB containing alternatives in applications where fire safety is paramount.

Flame Retardant Materials Polymer Additives Safety Applications

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS 15100-35-3): Recommended Applications Derived from Quantitative Evidence


Synthesis of BCB-Containing Methacrylate Monomers for Controlled Radical Polymerization

As demonstrated by the narrow PDI (1.55-1.60) achieved in ATRP copolymerization [1], Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol is the ideal precursor for synthesizing BCB-functionalized methacrylate monomers. Its 1-substituted structure ensures a defined reactivity profile, enabling precise control over polymer architecture, which is essential for advanced lithography resists, nanoimprint lithography materials, and other applications requiring well-defined macromolecular structures.

Development of Ultra-Low-k Dielectric Materials for 5G/6G and High-Speed Computing

The intrinsic low dielectric constant of BCB-based polymers (k = 2.3–3.07) [2] and the potential for achieving ultralow-k values (as low as 1.83) with CTE matched to copper [3] make this compound a critical building block. Its hydroxymethyl group facilitates the synthesis of advanced monomers for creating next-generation interlayer dielectrics (ILDs) and redistribution layers (RDLs) in semiconductor packaging, enabling higher signal speeds and lower power consumption.

Formulation of High-Performance, Flame-Retardant Thermoset Composites and Coatings

The combination of a high crosslinking temperature (~350 °C) [4] and the ability to significantly increase LOI values (from 18% to ~32%) [5] positions this compound as a key ingredient for high-temperature, fire-safe composites. It is particularly well-suited for applications in aerospace, automotive, and construction where materials must withstand extreme conditions and meet stringent fire safety standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.